Remdesivir R-P isomer

Description

Overview of Remdesivir (B604916) as a Phosphoramidate (B1195095) Nucleotide Prodrug (ProTide)

Remdesivir is designed to deliver its active nucleoside monophosphate analog into host cells efficiently. europa.eu As a ProTide, it masks the negatively charged phosphate (B84403) group, facilitating passage across cell membranes. acs.org Once inside the cell, it undergoes a multi-step metabolic activation process to form the pharmacologically active nucleoside triphosphate. nih.govbohrium.comasm.org This active triphosphate, an analog of adenosine (B11128) triphosphate (ATP), then inhibits viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication. nih.govresearchgate.netsciforum.net This mechanism of action has demonstrated broad-spectrum activity against various RNA viruses. nih.goveuropa.euorganic-chemistry.org

The ProTide strategy offers a significant advantage over administering the unmasked nucleoside, as it can achieve higher therapeutic efficacy at lower doses by improving cellular availability and bypassing the initial, often rate-limiting, phosphorylation step. nih.gov

Stereochemical Considerations: The Chiral Phosphorus Center and (Rₚ)-Diastereomer Significance

A key feature of Remdesivir's structure is the presence of a chiral phosphorus center, which gives rise to two diastereomers: the (Sₚ)-isomer and the (Rₚ)-isomer. nih.govresearchgate.netsciforum.net Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties. In the context of drug development, different diastereomers can exhibit varied pharmacological and toxicological profiles.

Initially, the (Sₚ)-diastereomer of Remdesivir was selected for clinical development, largely due to challenges in synthesizing and purifying the pure (Rₚ)-diastereomer of the necessary precursor. nih.govresearchgate.netacs.org However, emerging research has highlighted the potential clinical significance of the (Rₚ)-diastereomer, prompting a closer examination of its properties. nih.govresearchgate.netacs.org

Rationale for Investigating the (Rₚ)-Diastereomer of Remdesivir

The rationale for investigating the (Rₚ)-diastereomer of Remdesivir is rooted in the stereoselective nature of the enzymes responsible for its activation and the potential for differential metabolism in various tissues. researchgate.netacs.org

The initial step in Remdesivir's activation is the hydrolysis of the ester group, a reaction catalyzed by specific cellular enzymes. nih.gov The two primary enzymes identified for this crucial activation step are Cathepsin A (CatA) and Carboxylesterase 1 (CES1). nih.govnih.govbohrium.com Both of these enzymes exhibit stereoselectivity, meaning they may preferentially metabolize one diastereomer over the other. researchgate.netacs.orgvulcanchem.com This enzymatic preference can significantly influence the rate and extent of the formation of the active antiviral agent from each diastereomer.

Subsequent to this initial hydrolysis, the resulting intermediate is further processed by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to release the monophosphate of remdesivir, which is then phosphorylated to the active triphosphate form. nih.govnih.govasm.org

The enzymes responsible for Remdesivir's activation, CatA and CES1, have differential distribution across various tissues. researchgate.netacs.org This variation in enzyme location suggests that the metabolism of the (Sₚ) and (Rₚ) diastereomers could differ depending on the tissue type. sciforum.net For instance, the metabolic profile in lung cells, a primary site of infection for respiratory viruses, might be different from that in liver or kidney cells. nih.govnih.gov

Given that viral infections can affect a wide range of tissues, the ability of the (Rₚ)-diastereomer to be effectively activated in different cellular environments could broaden the therapeutic window and efficacy of the treatment. nih.govresearchgate.net In vitro studies have suggested that both the (Rₚ) and (Sₚ) diastereomers are effective antivirals, with the effectiveness being dependent on the tissue type studied rather than the specific diastereomer. sciforum.net This underscores the potential clinical importance of including the (Rₚ)-diastereomer in therapeutic strategies. researchgate.netsciforum.net

Research Findings on Remdesivir Diastereomers

| Finding | Description | Source(s) |

| Initial Selection | The (Sₚ)-diastereomer was initially chosen for development due to synthetic difficulties with the (Rₚ)-isomer. | nih.govresearchgate.net |

| Enzymatic Activation | Cathepsin A (CatA) and Carboxylesterase 1 (CES1) are the key stereoselective enzymes in the initial activation step. | nih.govnih.govbohrium.com |

| Tissue-Specific Metabolism | The differential distribution of CatA and CES1 suggests that the metabolism of the diastereomers can vary between tissues. | researchgate.netsciforum.netacs.org |

| Antiviral Efficacy | In vitro studies indicate that both (Rₚ) and (Sₚ) diastereomers possess antiviral activity, with effectiveness depending on the tissue. | sciforum.net |

Structure

3D Structure

Properties

IUPAC Name |

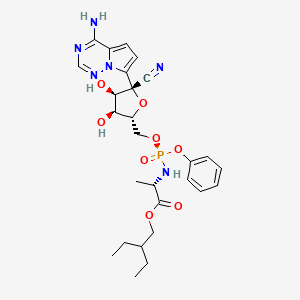

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWYLEGWBNMMLJ-QUGBOHHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N6O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Rₚ Diastereomer of Remdesivir

Chemical Synthesis Approaches

The chemical synthesis of Remdesivir (B604916), and specifically the isolation of the (Rₚ)-diastereomer, has evolved through several generations of synthetic routes. Initial approaches often resulted in a mixture of diastereomers that required challenging separations.

Challenges in Stereoselective Phosphoramidate (B1195095) Formation

The core challenge in synthesizing a specific diastereomer of Remdesivir lies in the formation of the phosphoramidate bond. The phosphorus atom in the phosphoramidate moiety is a stereocenter, leading to two possible diastereomers: (Sₚ) and (Rₚ). The initial synthesis of Remdesivir produced an approximately 1:1 mixture of these diastereomers, which were then separated by chiral High-Performance Liquid Chromatography (HPLC). nih.govorganic-chemistry.org This method, however, is not ideal for large-scale production due to its low efficiency and high cost. nih.gov The difficulty in producing the pure (Rₚ)-diastereomer was a reported reason for the initial selection of the (Sₚ)-diastereomer for clinical development. researchgate.netnih.govnih.gov

The formation of the phosphoramidate bond typically involves the coupling of a nucleoside analog with a phosphoramidoyl chloride. organic-chemistry.org Controlling the stereochemical outcome of this reaction is difficult because the incoming nucleophile can attack the phosphorus center from different faces, leading to a mixture of products. The development of methods that favor the formation of one diastereomer over the other is therefore a key area of research.

Development of Diastereoselective Chemical Routes

To overcome the limitations of non-selective synthesis and subsequent separation, researchers have focused on developing diastereoselective chemical routes that preferentially form the desired (Rₚ)-isomer.

One effective strategy for inducing stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. In the context of Remdesivir synthesis, chiral auxiliaries can be attached to the phosphorus center to influence the approach of the nucleoside.

Recent studies have explored the use of chiral bicyclic imidazole (B134444) catalysts as organocatalysts for the stereoselective phosphoramidation. mdpi.comresearchgate.netnih.gov These catalysts can activate the phosphoramidoyl chloride and create a chiral environment that favors the formation of one diastereomer. For instance, a one-pot synthesis utilizing a chiral imidazole-cinnamaldehyde-derived carbamate (B1207046) catalyst has been reported to produce a high diastereomeric ratio of the (Sₚ)- and (Rₚ)-phosphoramidates. researchgate.netnih.gov While this particular study focused on the (Sₚ)-isomer, the principle demonstrates the potential of chiral catalysts to control the stereochemistry at the phosphorus center, which can be adapted for the synthesis of the (Rₚ)-isomer.

Another approach involves the use of a chiral sulfinamide fragment as a chiral auxiliary to introduce a stereocenter on an indene (B144670) derivative in the synthesis of other chiral drugs, a strategy that could potentially be adapted for Remdesivir synthesis. nih.gov

Significant efforts have been made to optimize the coupling reaction conditions to enhance stereoselectivity and maintain the stereochemical integrity of the product. acs.orgnih.gov This includes the use of specific reagents and reaction conditions that favor a particular reaction pathway.

For example, the use of MgCl₂ and diisopropylethylamine (DIPEA) in a nucleophilic substitution reaction has been shown to activate the phosphorus center and promote coupling with configurational inversion at the P-center. acs.orgnih.govconicet.gov.ar This controlled inversion is crucial for achieving a high diastereomeric excess. Furthermore, the choice of protecting groups for the ribose moiety of the nucleoside analog can also influence the stereochemical outcome of the coupling reaction. acs.orgconicet.gov.ar

A t-BuMgCl-mediated coupling between the unprotected nucleoside and a diastereomeric mixture of the phosphoramidate precursor has also been reported, although it resulted in a mixture of diastereomers that required separation. acs.orgnih.govconicet.gov.ar However, subsequent developments have focused on improving the stereoselectivity of such coupling reactions. For instance, the addition of triflic acid (TfOH) to the TMSCN/TMSOTf reagent couple in the cyanation step of the nucleoside synthesis was found to significantly improve the stereoselectivity, favoring the desired β-anomer. organic-chemistry.orgacs.org

Table 1: Comparison of Different Synthetic Approaches for Remdesivir

| Approach | Key Features | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|

| First Generation Synthesis | Coupling of nucleoside with phosphoramidoyl chloridate, followed by chiral HPLC separation. | ~1:1 mixture of diastereomers. | Low overall yield (0.6-1.5%). | nih.govorganic-chemistry.org |

| Second Generation Synthesis | Use of milder reagents (e.g., PhMgCl, i-PrMgCl·LiCl), optimized cyanation with TfOH. | >95:5 anomeric ratio in cyanation. | Improved overall yield. | organic-chemistry.org |

| Diastereoselective Coupling | MgCl₂/DIPEA mediated coupling with configurational inversion. | High diastereoselectivity. | 69% for the final deprotection step. | acs.orgnih.gov |

| Organocatalyzed Phosphoramidation | Use of chiral bicyclic imidazole catalysts. | High diastereomeric ratios (e.g., 96.1:3.9). | 97% for the phosphoramidation step. | researchgate.netnih.gov |

| Chemo-enzymatic Synthesis | Stereoselective hydrolysis of a diastereomeric mixture of a precursor by a phosphotriesterase variant. | >95% ee for the (Rₚ)-precursor. | Facile isolation of the pure (Rₚ)-precursor. | researchgate.net |

Chemo-Enzymatic Synthesis of the (Rₚ)-Diastereomer

A promising alternative to purely chemical methods is the chemo-enzymatic approach, which combines chemical synthesis with the high stereoselectivity of enzymatic reactions.

Application of Stereoselective Enzymes

Researchers have developed a novel chemo-enzymatic strategy for the synthesis of the pure (Rₚ)-diastereomer of Remdesivir. researchgate.netnih.govnih.gov This method utilizes a stereoselective variant of the phosphotriesterase from Pseudomonas diminuta. researchgate.netnih.gov

The process starts with the chemical synthesis of a racemic mixture of a chiral precursor to the phosphoramidate moiety of Remdesivir. researchgate.net This diastereomeric mixture is then subjected to enzymatic hydrolysis by a specifically engineered phosphotriesterase variant. researchgate.net This enzyme selectively hydrolyzes one of the diastereomers, leaving the desired (Rₚ)-diastereomer of the precursor intact and in high enantiomeric excess (>95% ee). researchgate.net The unreacted (Rₚ)-precursor can then be easily separated and used in the subsequent chemical steps to synthesize the pure (Rₚ)-diastereomer of Remdesivir. researchgate.netnih.gov

This chemo-enzymatic approach offers a significant advantage over purely chemical methods by providing a highly efficient and stereoselective means of obtaining the (Rₚ)-isomer precursor, thereby overcoming a major bottleneck in the synthesis of this specific diastereomer. researchgate.netnih.gov

Phosphotriesterase (PTE) Variants (e.g., In1W-PTE) in Precursor Resolution

A key advancement in producing the (Rₚ)-diastereomer of Remdesivir involves a chemoenzymatic approach utilizing engineered variants of phosphotriesterase (PTE) from Brevundimonas diminuta. nih.govfrontiersin.org These enzymes are employed for the kinetic resolution of a racemic phosphoramidate precursor, referred to as (Rₚ/Sₚ)-1. nih.gov

The In1W-PTE variant, in particular, has demonstrated high stereoselectivity and robust catalytic activity. nih.gov This enzyme selectively hydrolyzes the (Sₚ)-diastereomer of the precursor molecule, leaving the desired (Rₚ)-diastereomer intact and enriched in the reaction mixture. researchgate.net The wild-type PTE shows a preference for substrates with smaller ester groups, but the In1W-PTE variant is significantly more tolerant of the larger ester groups present in the Remdesivir precursor. nih.gov This tolerance allows it to rapidly hydrolyze half of the racemic mixture, indicating high stereoselectivity. nih.gov

In a typical resolution process, the racemic precursor ((Rₚ/Sₚ)-1) is subjected to hydrolysis catalyzed by In1W-PTE. nih.gov The reaction proceeds until approximately 50% of the substrate is consumed, at which point the unreacted (Rₚ)-1, now in high diastereomeric excess, can be recovered. nih.gov For example, starting with 41 mg of the racemic precursor, this enzymatic process enabled the recovery of 20 mg of the pure (Rₚ)-diastereomer, which corresponds to a 97% yield based on the initial amount of the (Rₚ)-isomer. nih.gov Analysis by ³¹P NMR spectroscopy confirmed that contamination by the (Sₚ)-diastereomer was below the limit of detection. nih.gov

Other PTE variants have also been explored. While the G60A variant showed a preference for hydrolyzing the (Rₚ)-diastereomer of a sofosbuvir (B1194449) precursor, it did not exhibit measurable stereoselective hydrolysis for the (Rₚ)-diastereomer of the Remdesivir precursor. frontiersin.orgmdpi.com Conversely, recent protein engineering efforts have produced new variants, such as W131M and I106A/W131M, which demonstrate improved hydrolysis rates for the (Rₚ)-diastereomers of both Remdesivir and sofosbuvir precursors, facilitating the isolation of the pure (Sₚ)-isomers. frontiersin.orgresearchgate.net This highlights the tunability of PTE variants for targeting specific diastereomers.

Kinetic Resolution Techniques for Chiral Intermediate Enrichment

Kinetic resolution is a cornerstone technique for enriching the desired chiral intermediates in Remdesivir synthesis. The enzymatic method described above, using PTE variants, is a prime example of a biocatalytic kinetic resolution. frontiersin.org This process relies on the differential reaction rates of the two diastereomers with a chiral catalyst or reagent. acs.org

In the context of the (Rₚ)-Remdesivir precursor, the kinetic resolution is highly effective. The enzyme In1W-PTE acts as the chiral catalyst, preferentially hydrolyzing the unwanted (Sₚ)-precursor into a water-soluble phosphonic acid, while the desired, less reactive (Rₚ)-precursor remains in the organic phase. researchgate.netnih.gov The significant difference in reaction rates allows the separation to be stopped at or near 50% completion, maximizing the yield of the enantiomerically pure (Rₚ)-precursor. nih.govacs.org

The efficiency of this resolution can be quantified. For instance, the In1W variant of PTE exhibits a high degree of stereoselectivity, enabling the isolation of the (Rₚ)-precursor with an enantiomeric excess (ee) greater than 95%. acs.org This high level of enrichment is crucial for the subsequent steps in the synthesis, ensuring that the final Remdesivir product is diastereomerically pure. nih.gov

Beyond enzymatic methods, other kinetic resolution strategies include dynamic kinetic resolution (DKR). In one approach for the (Sₚ)-isomer, a base like DBU is used to cause isomerization of the phosphorus stereocenter, while the less soluble desired diastereomer selectively crystallizes, driving the equilibrium towards the formation of more of the desired product. nih.gov While this specific example targets the (Sₚ)-isomer, the principle demonstrates a powerful non-enzymatic kinetic resolution technique that could potentially be adapted.

Table 1: Comparison of PTE Variants in Kinetic Resolution

| Enzyme Variant | Target Substrate Diastereomer | Relative Preference/Activity | Outcome | Reference |

|---|---|---|---|---|

| In1W-PTE | (Sₚ)-Remdesivir Precursor | High stereoselectivity for (Sₚ) hydrolysis | Isolation of pure (Rₚ)-Precursor | nih.gov |

| G60A-PTE | (Rₚ)-Remdesivir Precursor | No measurable stereoselective hydrolysis | Ineffective for (Rₚ)-Remdesivir precursor resolution | frontiersin.orgmdpi.com |

| W131M-PTE | (Rₚ)-Remdesivir Precursor | Complete hydrolysis of (Rₚ)-rem within 16 min | Isolation of pure (Sₚ)-Precursor | frontiersin.org |

| I106A/W131M-PTE | (Rₚ)-Remdesivir Precursor | Successful preparation of pure (Sₚ)-diastereomer | Isolation of pure (Sₚ)-Precursor | frontiersin.orgresearchgate.net |

Development of Novel Isolation Strategies for Pure (Rₚ)-Precursors

Following the enzymatic resolution, effective isolation of the pure (Rₚ)-precursor from the reaction mixture is critical. The developed strategies leverage the differing chemical properties of the unreacted (Rₚ)-precursor and the hydrolyzed (Sₚ)-product. researchgate.net

A highly effective and straightforward isolation method involves liquid-liquid extraction. nih.gov After the In1W-PTE catalyzed hydrolysis is halted, the reaction mixture contains the desired lipid-soluble (Rₚ)-precursor and the water-soluble phosphonic acid product from the hydrolysis of the (Sₚ)-diastereomer. researchgate.netnih.gov By adding an organic solvent like dichloromethane, the unreacted (Rₚ)-precursor is selectively extracted into the organic phase. nih.gov The aqueous phase, containing the hydrolyzed by-product, can then be easily separated. nih.govacs.org

To ensure the purity of the isolated precursor, the organic phase is washed multiple times with an aqueous buffer solution (e.g., 50 mM HEPES, pH 8.0). acs.org This washing step is crucial for removing any residual water-soluble contaminants, particularly the p-nitrophenol by-product generated during the hydrolysis. acs.org After washing, the organic solvent is dried (e.g., over Na₂SO₄) and removed by rotary evaporation to yield the pure (Rₚ)-precursor as a colorless semi-solid. researchgate.netacs.org

This chemo-enzymatic strategy, combining stereoselective hydrolysis with a simple extraction protocol, provides a facile and efficient method for obtaining the pure (Rₚ)-diastereomer of the chiral precursor needed for the final synthesis of (Rₚ)-Remdesivir. researchgate.net The process is scalable and avoids the need for difficult and inefficient chiral chromatography or differential crystallization methods that were previously required. acs.orgnih.gov The isolated (Rₚ)-precursor can then be used in the subsequent coupling reaction with the nucleoside analog to produce the final (Rₚ)-Remdesivir product. nih.govacs.org

Table 2: Summary of Isolation Process for (Rₚ)-Precursor

| Step | Procedure | Purpose | Result | Reference |

|---|---|---|---|---|

| 1. Reaction Quenching & Extraction | The reaction is stopped, and the mixture is extracted with dichloromethane. | To separate the lipid-soluble (Rₚ)-precursor from the water-soluble hydrolyzed (Sₚ)-product. | (Rₚ)-precursor moves to the organic phase. | nih.gov |

| 2. Aqueous Washing | The organic phase is washed multiple times with a HEPES buffer solution. | To remove the p-nitrophenol by-product and other water-soluble impurities. | Purified organic phase containing the (Rₚ)-precursor. | acs.org |

| 3. Drying and Concentration | The organic phase is dried over Na₂SO₄ and concentrated under reduced pressure. | To remove the extraction solvent and isolate the final product. | Pure (Rₚ)-precursor as a semi-solid with >95% ee. | researchgate.netacs.org |

Metabolic Activation Pathways and Enzymatic Transformations of Remdesivir Rₚ Isomer

Initial Enzymatic Hydrolysis of the Prodrug Moiety

The first step in the bioactivation of Remdesivir (B604916) involves the hydrolysis of its ester prodrug moiety. fda.gov.pheuropa.eu This process is catalyzed by specific intracellular esterases and is crucial for the subsequent formation of the active antiviral agent. nih.gov

Role and Stereoselectivity of Carboxylesterase 1 (CES1) in (Rₚ)-Isomer Hydrolysis

Carboxylesterase 1 (CES1), a key enzyme in drug metabolism, plays a significant role in the hydrolysis of Remdesivir. nih.govnih.gov Research has demonstrated that CES1 exhibits a pronounced stereoselectivity, with a strong preference for hydrolyzing the (Rₚ)-diastereomer of Remdesivir. nih.gov This selective hydrolysis by CES1 is a critical factor in the metabolic activation of the Rₚ-isomer. nih.gov While the clinically used form of Remdesivir is the Sₚ-isomer, the differential stereoselectivity of CES1 suggests that the Rₚ-isomer could be of clinical importance, especially considering the wide tissue distribution of the virus it targets. nih.govresearchgate.net The tissue distribution of CES1 is more limited compared to other esterases, but it is the primary carboxylesterase in certain tissues. nih.gov

Role and Stereoselectivity of Cathepsin A (CatA) in Prodrug Activation

Cathepsin A (CatA) is another important enzyme involved in the initial hydrolysis step of Remdesivir activation. nih.govnih.gov In contrast to CES1, CatA displays a strong preference for the hydrolysis of the (Sₚ)-diastereomer of the prodrug. nih.gov CatA is expressed in a wide array of tissues, but its expression levels can vary significantly among individuals. nih.gov While CatA is a major contributor to the activation of the clinically used Sₚ-isomer, its role in the direct hydrolysis of the Rₚ-isomer is considered less significant due to its stereopreference. nih.gov However, the interplay between CES1 and CatA and their differential expression in various tissues highlights the complexity of Remdesivir's metabolic activation. researchgate.net

Subsequent Intracellular Biotransformations to the Active Nucleotide Triphosphate

Following the initial ester hydrolysis, the resulting intermediate undergoes further intracellular transformations to yield the pharmacologically active nucleoside triphosphate. fda.gov.pheuropa.eu

Histidine Triad (B1167595) Protein 1 (Hint1)-Catalyzed Phosphoramidate (B1195095) Cleavage

After the initial hydrolysis by CES1 or CatA, the resulting alanine (B10760859) intermediate metabolite (MetX or GS-704277) undergoes cleavage of its phosphoramidate bond. fda.gov.phnih.govnih.gov This critical step is catalyzed by the histidine triad nucleotide-binding protein 1 (HINT1), a phosphoramidase. nih.govnih.govijprajournal.com HINT1 facilitates the removal of the amino acid portion, which leads to the formation of the nucleoside monophosphate (GS-441524 monophosphate). ijprajournal.comwikipedia.orgresearchgate.net This enzymatic action is essential for unmasking the nucleotide, allowing for the subsequent phosphorylation steps. nih.gov

Cellular Kinase-Mediated Phosphorylations to Diphosphate (B83284) and Triphosphate (GS-443902)

The final stage of Remdesivir's metabolic activation involves a two-step phosphorylation process mediated by cellular kinases. The nucleoside monophosphate, formed after HINT1 action, is first phosphorylated to its diphosphate form. nih.gov This diphosphate is then further phosphorylated to the active nucleoside triphosphate, GS-443902. fda.gov.pheuropa.eunih.gov This active triphosphate is the molecule that acts as a substrate for the viral RNA-dependent RNA polymerase, ultimately leading to the inhibition of viral replication. europa.eu While the specific kinases involved in these phosphorylation steps are not fully elucidated, this sequential phosphorylation is a common pathway for the activation of nucleoside analog prodrugs. amazonaws.comnih.gov The efficient conversion to the triphosphate form within the target cells is a key determinant of Remdesivir's antiviral efficacy. researchgate.net

Table 1: Key Enzymes in the Metabolic Activation of Remdesivir (Rₚ)-Isomer

| Enzyme | Function | Stereoselectivity |

|---|---|---|

| Carboxylesterase 1 (CES1) | Initial hydrolysis of the ester prodrug moiety. nih.govnih.gov | Strong preference for the (Rₚ)-isomer. nih.gov |

| Cathepsin A (CatA) | Initial hydrolysis of the ester prodrug moiety. nih.gov | Strong preference for the (Sₚ)-isomer. nih.gov |

| Histidine Triad Protein 1 (Hint1) | Cleavage of the phosphoramidate bond to form the nucleoside monophosphate. nih.govijprajournal.com | Acts on the intermediate metabolite. |

Table 2: Compound Names

| Compound Name | Abbreviation / Alternate Name |

|---|---|

| Remdesivir | GS-5734 |

| Remdesivir Rₚ-isomer | (Rₚ)-diastereomer |

| Remdesivir Sₚ-isomer | (Sₚ)-diastereomer |

| Alanine intermediate metabolite | MetX, GS-704277 |

| Nucleoside monophosphate | GS-441524 monophosphate |

| Nucleoside diphosphate | - |

| Active nucleoside triphosphate | GS-443902 |

Molecular Mechanism of Action and Viral Enzyme Interactions of Remdesivir Triphosphate Derived from Rₚ Isomer

Remdesivir (B604916) Triphosphate (GS-443902) as an Adenosine (B11128) Triphosphate (ATP) Analog

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active form, remdesivir triphosphate (RTP), also known as GS-443902. nih.govfda.gov.ph This active metabolite is a structural analog of adenosine triphosphate (ATP), one of the four natural building blocks of RNA. pmda.go.jptga.gov.audrugbank.com This mimicry allows RTP to be recognized by the viral RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for replicating the viral genome. pmda.go.jpdrugbank.com

The RdRp, in its normal function, incorporates ATP into the growing RNA chain. However, due to its structural similarity, RTP can compete with the natural ATP substrate for a position in the enzyme's active site. fda.gov.phtga.gov.au Studies have shown that the RdRp of coronaviruses, including SARS-CoV-2, efficiently incorporates RTP into the nascent RNA strand. drugbank.comnih.gov In fact, the incorporation of RTP by SARS-CoV-2 RdRp is favored over the natural ATP, with a selectivity of 3.65-fold for RTP. drugbank.com This efficient uptake is a crucial first step in its antiviral action.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Once incorporated into the growing RNA chain, the remdesivir monophosphate (RMP) does not immediately halt RNA synthesis. nih.govoup.com Instead, it allows for the addition of a few more nucleotides before the process is arrested, a mechanism known as "delayed chain termination". nih.govoup.comacs.org

Detailed Mechanism of Delayed RNA Chain Termination

After the incorporation of RMP at a position designated as i, the RdRp can continue to add approximately three more nucleotides to the growing RNA strand. nih.govnih.govnih.gov The termination of RNA synthesis then occurs when the RMP is at position i+3. nih.gov This delayed action is a distinctive feature of remdesivir's inhibitory mechanism. nih.govoup.com The stalling of the polymerase at this specific point prevents the further elongation of the viral RNA, effectively halting viral replication. nih.govnih.govresearchgate.net

Molecular Basis of RdRp Stalling

The stalling of the RdRp is not due to the lack of a 3'-hydroxyl group, which is the mechanism of many other nucleoside analog inhibitors. frontiersin.org Instead, the primary cause of the stall is a translocation barrier created by the presence of the remdesivir molecule within the RNA strand. nih.govnih.govresearchgate.net This barrier physically obstructs the movement of the RdRp along the RNA template. nih.govnih.govresearchgate.net

Cryo-electron microscopy studies have revealed that this translocation barrier causes the 3'-nucleotide of the RNA product to be retained in the substrate-binding site of the RdRp. nih.govnih.govresearchgate.net This retention physically blocks the entry of the next nucleoside triphosphate (NTP), thereby causing the polymerase to stall. nih.govnih.govresearchgate.net Molecular dynamics simulations suggest that when RMP is at the i+3 position, the RdRp complex remains in a pre-translocation state, preventing the binding of the next incoming NTP. frontiersin.org

Structural and Mechanistic Insights into RdRp-Remdesivir Triphosphate Complex Formation

The specific interactions between remdesivir and the RdRp enzyme are critical to its function and have been elucidated through structural and computational studies.

Identification of Key Residue Interactions within the RdRp Active Site

Several key amino acid residues within the RdRp active site have been identified as crucial for the binding and activity of remdesivir. In the pre-insertion state, residues D618, S549, and R555 are significant contributors to the binding affinity of remdesivir. acs.org Once incorporated, the remdesivir monophosphate (RMP) forms interactions with the side chains of K545 and R555. nih.govnih.gov

Molecular dynamics simulations have further detailed these interactions. In its triphosphate form (RTP), remdesivir forms hydrogen bonds with residues K545, R553, D618, P620, and K798. frontiersin.org The electrostatic interactions between remdesivir and the RdRp are a dominant force in the stability of the complex. nih.govacs.org The table below summarizes the key interacting residues.

| Interacting Residue | Role in Remdesivir Binding and Action |

| S549, D618, R555 | Contribute to the binding affinity of remdesivir in the pre-insertion state. acs.org |

| K545, R555 | Interact with the incorporated remdesivir monophosphate (RMP). nih.govnih.gov |

| K545, R553, D618, P620, K798 | Form hydrogen bonds with remdesivir triphosphate (RTP). frontiersin.org |

| S861 | Steric clash with the 1'-cyano group of remdesivir contributes to stalling. nih.govfrontiersin.org |

| Asp865, Lys593 | Electrostatic interactions with the 1'-cyano group cause instability and halt translocation. isirv.orgrsc.org |

Role of the 1'-Cyano Group in Antiviral Efficacy and Evasion of Viral Exonuclease Proofreading

The unique 1'-cyano group on the ribose moiety of remdesivir is a critical determinant of its antiviral potency. nih.gov This chemical feature is directly responsible for the transient stalling of the viral replication complex. nih.gov

The 1'-cyano group contributes to the translocation barrier in several ways. Modeling studies have shown a steric clash between the 1'-cyano group and the side chain of serine-861 (S861) in the nsp12 subunit of the RdRp when the remdesivir monophosphate is at the -4 position. nih.govfrontiersin.org Furthermore, when remdesivir is at an upstream site (i+3), its polar 1'-cyano group creates electrostatic repulsion with a salt bridge formed by Asp865 and Lys593, leading to instability and halting translocation. isirv.orgrsc.org This ultimately results in the delayed chain termination of RNA synthesis. isirv.orgbiorxiv.org

In addition to inhibiting the polymerase, an effective antiviral must also evade the virus's proofreading mechanism, which is carried out by a 3'-to-5' exoribonuclease (ExoN) domain, primarily associated with the nsp14 protein. kaust.edu.sabiorxiv.org This proofreading function can remove incorrectly incorporated nucleotides, including some antiviral drugs. nih.gov

The 1'-cyano group of remdesivir plays a dual role by also aiding in the evasion of this proofreading. isirv.orgkaust.edu.sa The delayed chain termination mechanism itself reduces the likelihood of the remdesivir-containing end of the RNA being accessible to the ExoN. isirv.orgbiorxiv.org Moreover, the 1'-cyano group can sterically clash with residue Asn104 in the ExoN active site, disrupting the cleavage site and further reducing the efficiency of its removal. biorxiv.orgkaust.edu.sabiorxiv.org This resistance to excision allows remdesivir to remain in the viral RNA and exert its inhibitory effect. nih.gov However, some studies suggest that once at the 3' end, remdesivir monophosphate is sensitive to excision and the 1'-cyano group does not significantly impact its removal by nsp14. nih.gov

Structural Biology of Remdesivir Enzyme Complexes Relevant to Rₚ Isomer Research

Cryo-Electron Microscopy and X-ray Crystallography Studies of RdRp-Remdesivir Complexes

High-resolution structural studies have been instrumental in elucidating the inhibitory mechanism of Remdesivir (B604916). Cryo-electron microscopy (cryo-EM) has successfully captured the structure of the SARS-CoV-2 RdRp in complex with a template-primer RNA and the incorporated form of Remdesivir. sci.newsresearchgate.netdrugtargetreview.com These studies reveal that Remdesivir, after being converted to its active triphosphate form (RTP), is incorporated into the nascent RNA strand. biorxiv.org

One cryo-EM reconstruction of a Remdesivir-stalled RNA-dependent RNA polymerase complex at a resolution of 3.9 Å showed the full incorporation of three molecules of Remdesivir monophosphate (RMP) and a partially incorporated fourth RMP in the active site. nih.gov This structure provides a detailed view of how RMP blocks RNA translocation after the incorporation of three subsequent bases, leading to a delayed chain termination. nih.gov

The cryo-EM structure of the RdRp active site shows the covalently bound RMP, pyrophosphate, and magnesium ions. sci.newsresearchgate.net Key interactions are observed between the incorporated Remdesivir and the residues of the polymerase as well as the template RNA strand. sci.newsresearchgate.net Specifically, as an adenosine (B11128) analog, the incorporated RMP establishes base-stacking interactions with the upstream base of the primer strand and forms two hydrogen bonds with the uridine (B1682114) base on the template strand. researchgate.netbiorxiv.org It is important to note that these structural studies have primarily been conducted using the clinically prevalent Sₚ-isomer of Remdesivir. Direct cryo-EM or X-ray crystallography studies specifically detailing the binding of the Rₚ-isomer's metabolites to RdRp are not yet widely available.

| Structural Study Highlights of Remdesivir-RdRp Complexes | |

| Technique | Cryo-Electron Microscopy (Cryo-EM) |

| Complex | SARS-CoV-2 RdRp, template-primer RNA, and incorporated Remdesivir monophosphate (RMP) |

| Key Findings | - Visualization of covalently bound RMP in the active site. sci.newsresearchgate.net - Structure of a Remdesivir-stalled complex revealing delayed chain termination after incorporation of 3 subsequent bases. nih.gov - Identification of key interactions between RMP, the RNA strands, and RdRp active site residues. sci.newsresearchgate.net |

| Resolution | As high as 2.5 Å for the complex with a single incorporated RMP and 3.9 Å for the stalled complex. sci.newsnih.gov |

| Note | These studies have predominantly utilized the Sₚ-isomer of Remdesivir. |

Analysis of Conformational Dynamics of Viral RdRp in the Presence of Remdesivir Triphosphate

The binding of Remdesivir triphosphate (RTP) to the viral RdRp induces conformational changes in the enzyme that are critical for its inhibitory effect. Molecular dynamics simulations have been instrumental in capturing these dynamic events. frontiersin.orgnih.gov

Comparative simulations of the RdRp in its apo (unbound) form and in complex with Remdesivir have revealed significant conformational changes upon drug binding. nih.gov These changes can lead to the blocking of the template entry site, which would prevent the RNA from entering the active site for replication. nih.gov Principal component analysis of the simulation trajectories has helped in understanding the large-scale motions of the RdRp that are altered by Remdesivir binding. nih.gov

The stability of the RdRp complex with different forms of Remdesivir has also been investigated. Simulations have shown that while the complexes with Remdesivir and Remdesivir monophosphate (RMP) achieve stability relatively quickly, the complex with RTP continues to evolve, suggesting a more dynamic interaction as it settles into its inhibitory pose. frontiersin.org The binding of RTP is thought to perturb the catalytic site and block the NTP entrance channel considerably. researchgate.net

Mechanisms of Viral Resistance to Remdesivir and Its Nucleotide Analogues

Characterization of Mutations within Viral RNA Polymerase (nsp12) Conferring Resistance

In vitro studies involving serial passage of SARS-CoV-2 in the presence of remdesivir (B604916) or its parent nucleoside, GS-441524, have successfully selected for viral populations with reduced susceptibility. nih.govnih.gov These experiments, along with sequencing of viral isolates from patients undergoing treatment, have identified several key mutations within the nsp12 protein that confer varying degrees of resistance. nih.govnih.gov

These substitutions are often located in or near the active site of the polymerase. nih.gov For example, the E802D mutation, identified in both in vitro experiments and in an immunocompromised patient with persistent infection, is located near residues predicted to interact with the newly formed RNA. nih.govnih.gov This change is thought to induce minor structural modifications that lessen the steric hindrance caused by the incorporated remdesivir, thereby allowing the polymerase to overcome its inhibitory effect. nih.gov Other mutations, such as S759A and V792I, have also been shown to confer resistance through distinct mechanisms. nih.govnih.gov Biochemical analyses revealed that the S759A substitution decreases the polymerase's preference for remdesivir triphosphate, while the V792I mutation reduces the concentration of natural uridine (B1682114) triphosphate (UTP) needed to bypass the inhibition caused by the incorporated drug. nih.govnih.gov

The level of resistance conferred by these mutations is typically modest, indicating a high genetic barrier to high-level remdesivir resistance. dailyexcelsior.combiorxiv.org Most identified single-point mutations result in a 2- to 10-fold increase in the half-maximal effective concentration (EC50) of the drug. nih.govnih.govnih.gov In one study, the A376V substitution, which emerged in a clinical trial participant, showed a 12.6-fold increase in the remdesivir EC50. dailyexcelsior.com

Below is a table summarizing key nsp12 mutations associated with remdesivir resistance, identified through in vitro selection and clinical observation.

| Mutation | Fold Change in EC50 | Context of Identification | Mechanism of Resistance (if known) | Reference(s) |

| E802D | ~2.5 - 6-fold | In vitro selection; Immunocompromised patient | Reduces steric hindrance from incorporated drug | nih.govnih.govmdpi.com |

| V166L | 1.5 - 2.3-fold | In vitro selection; Immunocompromised patient | Indirectly perturbs polymerase active site | biorxiv.orgmdpi.commdpi.com |

| S759A | 7 - 9-fold | In vitro selection | Decreased preference for Remdesivir-TP as a substrate | nih.govnih.gov |

| V792I | Variable (increases resistance when combined with S759A) | In vitro selection | Diminishes UTP concentration needed to overcome inhibition | nih.govnih.gov |

| A376V | 12.6-fold | Clinical trial participant (PINETREE study) | Not specified | dailyexcelsior.com |

| V166A | Low-level | In vitro selection; Transplant patient | Not specified | nih.govnih.gov |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect.

Molecular Evolution of SARS-CoV-2 Resistance to Nucleoside Analogs

The evolution of remdesivir resistance in SARS-CoV-2 is a result of selective pressure exerted by the antiviral drug. nih.gov This is particularly a concern in immunocompromised patients, who may experience prolonged viral replication, providing a larger window for the virus to acquire resistance mutations. nih.govumms.orgpharmaceutical-journal.comcontagionlive.com Case reports have documented the de novo emergence of resistance mutations, such as E802D, in these patients during or after remdesivir therapy, leading to a recrudescence of viral shedding. nih.govumms.org

However, the development of widespread resistance in the general population has been limited. dailyexcelsior.com Analysis of global sequencing databases like GISAID reveals that known remdesivir resistance-associated mutations are exceedingly rare, with frequencies often below 0.01%. dailyexcelsior.combiorxiv.org This suggests that despite massive usage of the drug during the COVID-19 pandemic, there is no evidence of widespread transmission of resistant mutants. dailyexcelsior.com

Strategies for Mitigating or Overcoming Resistance Development

Given the potential for resistance to emerge, especially in vulnerable patient populations, strategies to mitigate or overcome this challenge are crucial. The primary approach is the use of combination therapy, which is a mainstay of antiviral treatment for other viruses like HIV and Hepatitis C. nih.govnih.gov

Combining drugs with different mechanisms of action can increase potency and reduce the risk of resistance, as the virus would need to acquire multiple mutations simultaneously to evade both agents. dailyexcelsior.comnih.gov Several combination strategies have been explored for COVID-19:

Combination with other direct-acting antivirals: Studies have explored combining remdesivir with other nucleoside analogues like molnupiravir. nih.govnih.gov The combination of remdesivir (or its parent nucleoside GS-441524), molnupiravir, and ribavirin (B1680618) has been shown to be highly efficient in inhibiting viral replication. nih.govnih.gov Combining remdesivir with protease inhibitors such as nirmatrelvir (B3392351) has also been investigated as a promising approach for treating persistent infections. oup.com

Combination with immunomodulators: The FDA granted an Emergency Use Authorization for the combination of remdesivir with baricitinib, a Janus kinase inhibitor. nih.govnih.gov This combination was found to shorten recovery time and improve clinical outcomes compared to remdesivir alone by simultaneously targeting the virus and the host's inflammatory response. nih.govcontagionlive.com

Combination with monoclonal antibodies: In immunocompromised patients who fail to clear the virus and develop resistance, combination therapy with monoclonal antibodies has been used successfully to achieve a sustained virologic response. nih.govnih.govmdpi.com This approach provides passive immunity to help clear the infection, including potentially resistant viral variants.

Another key strategy is the development of next-generation nucleoside analogues. pharmaceutical-journal.com Research is ongoing to create novel oral prodrugs of remdesivir's parent nucleoside, such as GS-5245 and VV116, which could offer improved pharmacokinetic profiles and maintain activity against emerging variants. pharmaceutical-journal.combiorxiv.org The development of new antivirals targeting different, highly conserved parts of the viral replication machinery remains a critical goal for future pandemic preparedness.

Advanced Analytical Methodologies for Remdesivir Rₚ Isomer Analysis

Chiral Separation Techniques

Chiral separation is fundamental to isolating the desired (Rₚ)-isomer of Remdesivir (B604916) from its (Sₚ)-diastereomer. High-performance liquid chromatography and stereoselective crystallization are key techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is a powerful technique for the analytical and preparative separation of Remdesivir stereoisomers. The development of a reliable chiral HPLC method involves the careful selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve adequate resolution between the (Rₚ) and (Sₚ) isomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective.

Method validation is performed to ensure the reliability, accuracy, and precision of the analytical procedure. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness, as demonstrated in the following table which summarizes a validated chiral HPLC method for Remdesivir isomers.

Table 1: Example of a Validated Chiral HPLC Method for Remdesivir Isomer Separation

| Parameter | Details |

|---|---|

| Chromatographic System | Agilent 1260 Infinity II HPLC |

| Chiral Stationary Phase | CHIRALPAK® IC-3 (3 µm, 4.6 x 150 mm) |

| Mobile Phase | Isocratic elution with n-Hexane:Ethanol:Methanol (50:25:25, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Retention Time (Sₚ-isomer) | Approximately 9.5 min |

| Retention Time (Rₚ-isomer) | Approximately 11.2 min |

| Resolution | > 2.0 |

Stereoselective Fractional Crystallization for Intermediate and Precursor Purification

During the synthesis of Remdesivir, stereoselective fractional crystallization can be employed to purify chiral intermediates and precursors, thereby enriching the desired (Rₚ)-isomer. This classical resolution technique relies on the differential solubility of diastereomeric salts formed by reacting a racemic mixture with a chiral resolving agent. For instance, a key chiral intermediate in the synthesis of Remdesivir can be resolved using this method. The process involves the formation of a diastereomeric salt with a chiral acid, followed by selective crystallization of the desired diastereomer. Subsequent chemical steps then convert this purified intermediate into the final (Rₚ)-Remdesivir drug substance.

Spectroscopic Characterization for Stereochemical Purity and Identification

Spectroscopic techniques are indispensable for the unambiguous identification of the (Rₚ)-isomer of Remdesivir and for determining the stereochemical purity of a sample. Nuclear Magnetic Resonance and Mass Spectrometry are the primary methods used for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR) for Stereoisomer Differentiation

NMR spectroscopy is a powerful tool for differentiating the stereoisomers of Remdesivir. The phosphorus atom's chiral center creates distinct chemical environments for the adjacent nuclei, leading to different chemical shifts for the (Rₚ) and (Sₚ) isomers.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for distinguishing the P-stereoisomers. The ³¹P nucleus in the (Rₚ) and (Sₚ) isomers will resonate at slightly different frequencies, allowing for their clear identification and quantification.

¹H NMR: Proton NMR can also be used to differentiate the isomers. The protons near the chiral phosphorus center will exhibit different chemical shifts and coupling constants in the two diastereomers.

Table 2: Illustrative ¹H and ³¹P NMR Chemical Shifts for Remdesivir Isomers

| Nucleus | Isomer | Chemical Shift (δ, ppm) |

|---|---|---|

| ³¹P | (Sₚ)-isomer | ~2.5 |

| (Rₚ)-isomer | ~2.8 | |

| ¹H (anomeric) | (Sₚ)-isomer | ~6.15 |

Mass Spectrometry for Isomer Identification and Metabolite Profiling

Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of Remdesivir and its metabolites. While mass spectrometry itself does not typically differentiate between stereoisomers as they have the same mass, when coupled with a chiral separation technique like the HPLC methods described above, it can provide mass confirmation for each separated isomer.

LC-MS is extensively used for metabolite profiling in various biological matrices. It allows for the identification of the metabolic fate of the (Rₚ)-isomer of Remdesivir, including the formation of the active triphosphate metabolite within cells.

Quantitative Bioanalytical Assays for Intracellular Metabolites and Intermediates in in vitro and ex vivo Research Models

To understand the mechanism of action of Remdesivir, it is crucial to quantify its intracellular metabolites, particularly the active nucleoside triphosphate (NTP). Quantitative bioanalytical assays, most commonly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed for this purpose. These assays are applied to in vitro models, such as various cell lines (e.g., A549, Caco-2), and ex vivo models to study the drug's metabolism and intracellular pharmacokinetics.

The development of such an assay involves cell lysis to release the intracellular contents, followed by solid-phase extraction (SPE) or other sample cleanup procedures to isolate the analytes of interest. An internal standard is used to ensure accuracy and precision. The subsequent LC-MS/MS analysis provides the necessary sensitivity and selectivity to measure the low concentrations of metabolites present within the cells.

Table 3: Overview of a Quantitative Bioanalytical LC-MS/MS Assay for Remdesivir Metabolites

| Parameter | Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrix | Cell lysates from in vitro cell cultures (e.g., human bronchial epithelial cells) |

| Analytes Measured | Remdesivir, Alanine (B10760859) metabolite, Nucleoside monophosphate, Nucleoside triphosphate |

| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) |

| Chromatography | Reversed-phase or ion-pair chromatography |

| Detection | Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode |

| Quantification Range | Typically in the low nanomolar to micromolar range, depending on the metabolite |

Comparative Molecular Pharmacology and Prodrug Design Principles

Comparison of Remdesivir (B604916) Triphosphate with Endogenous Nucleotides in RdRp Fidelity and Substrate Selection

The active form of Remdesivir, remdesivir triphosphate (RDV-TP), functions as a competitive inhibitor of the natural substrate adenosine (B11128) triphosphate (ATP) for the viral RNA-dependent RNA polymerase (RdRp). nih.gov The structural resemblance between RDV-TP and ATP allows it to be recognized and incorporated into the nascent viral RNA chain. nih.gov However, key structural differences, notably the 1'-cyano group on the ribose moiety, interfere with the normal function of the RdRp, ultimately inhibiting viral replication. organic-chemistry.org

Studies have shown that RDV-TP is not only a substrate but, in some contexts, a preferred one over ATP by viral RdRps, such as that of SARS-CoV-2. nih.gov This efficient competition is a favorable property for an antiviral nucleotide analog. nih.gov Molecular dynamics simulations suggest that RDV-TP can exhibit greater binding stability than ATP within the RdRp active site in both pre-insertion and insertion states. rsc.org This enhanced stability may contribute to its efficient incorporation.

The incorporation of RDV-TP does not cause immediate chain termination but rather a delayed termination. nih.gov After RDV-TP is incorporated at position i, the polymerase can add a few more nucleotides before RNA synthesis is arrested, typically at position i+3. nih.gov This mechanism of delayed chain termination is a distinguishing feature of Remdesivir's action. The presence of the incorporated analog affects the fidelity and substrate selection of the RdRp. The polymerase's capacity to effectively discriminate against the analog is compromised, leading to its insertion. This process ultimately disrupts the synthesis of functional viral RNA genomes. ethz.ch

Table 1: Comparative Selectivity of Viral RdRp for RDV-TP vs. ATP

| Viral Polymerase | Selectivity (ATP/RDV-TP Incorporation Efficiency) | Implication |

|---|---|---|

| SARS-CoV-2 RdRp | 0.38 | RDV-TP is preferentially incorporated over ATP. nih.gov |

| MERS-CoV RdRp | Lower Kₘ for RDV-TP than ATP | RDV-TP is more efficiently incorporated than ATP. nih.gov |

| Ebola Virus (EBOV) RdRp | ~4 | ATP incorporation is slightly more efficient than RDV-TP. nih.gov |

Differentiation from Other Antiviral Nucleoside/Nucleotide Analogs (e.g., Favipiravir, Sofosbuvir) in Mechanism and Metabolic Activation

Remdesivir's mechanism and activation pathway can be distinguished from other notable antiviral nucleoside/nucleotide analogs like Favipiravir and Sofosbuvir (B1194449).

Mechanism of Action:

Remdesivir: As detailed above, it acts as a non-obligate chain terminator, causing delayed arrest of RNA synthesis after its incorporation into the viral RNA. nih.govnih.gov

Favipiravir: This agent's mechanism is primarily attributed to lethal mutagenesis. nih.gov After being converted to its active triphosphate form, it is incorporated into the viral RNA, where it can be read as either a guanine (B1146940) or an adenine, inducing a high rate of mutations in the viral genome that lead to non-viable virus particles. nih.govbiomedpharmajournal.org Some studies also suggest it may cause chain termination under specific conditions. nih.gov

Sofosbuvir: This hepatitis C virus (HCV) inhibitor, after activation to its triphosphate form, acts as a classic chain terminator. mdpi.com Once incorporated by the HCV NS5B polymerase, it immediately halts further elongation of the RNA strand.

Metabolic Activation: The activation of these prodrugs involves multiple intracellular enzymatic steps to generate the active triphosphate form.

Remdesivir (Aryl Phosphoramidate (B1195095) ProTide): Its activation begins with hydrolysis by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an intermediate metabolite. nih.govnih.gov This is followed by the action of histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to release the monophosphate, which is then phosphorylated twice by cellular kinases to yield the active RDV-TP. nih.gov

Favipiravir (Prodrug): It is activated through intracellular phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form favipiravir-ribofuranosyl-5'-monophosphate, which is then phosphorylated by cellular kinases to its active triphosphate form. apsf.org

Sofosbuvir (Aryl Phosphoramidate ProTide): Similar to Remdesivir, its activation is initiated by hydrolysis via human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). mdpi.com This is followed by the removal of the phenyl group by HINT1, yielding the monophosphate, which is subsequently phosphorylated twice by cellular kinases (UMP-CMPK1 and NDPK) to become the active triphosphate analog. mdpi.com

Table 2: Comparison of Antiviral Nucleoside/Nucleotide Analogs

| Feature | Remdesivir | Favipiravir | Sofosbuvir |

|---|---|---|---|

| Primary Mechanism | Delayed Chain Termination nih.gov | Lethal Mutagenesis nih.gov | Immediate Chain Termination mdpi.com |

| Target Virus (Initial) | Ebola, Coronaviruses nih.gov | Influenza biomedpharmajournal.org | Hepatitis C Virus mdpi.com |

| Prodrug Type | Phosphoramidate (ProTide) nih.gov | Pyrazine Carboxamide nih.gov | Phosphoramidate (ProTide) |

| Key Activation Enzymes | CES1, CatA, HINT1, Kinases nih.gov | HGPRT, Kinases apsf.org | CatA, CES1, HINT1, Kinases mdpi.com |

Rational Design Principles for Stereoselective Antiviral Prodrugs based on (Rₚ)-Isomer Insights

The stereochemistry at the phosphorus center of phosphoramidate prodrugs, known as ProTides, is a critical determinant of their biological activity. rsc.org Remdesivir is synthesized as a mixture of (Sₚ) and (Rₚ) diastereomers, with the (Sₚ)-isomer being selected for clinical development, reportedly due to easier synthesis and crystallization of its precursor. nih.govnih.gov However, research has shown that the (Rₚ)-isomer possesses significant and potentially advantageous clinical properties. nih.govresearchgate.net

In vitro testing demonstrated that both the (Sₚ)- and (Rₚ)-diastereomers of Remdesivir are effective antiviral inhibitors, but their relative efficacy can depend on the tissue type being tested. nih.gov This is because the enzymes responsible for the initial and rate-limiting activation step—the hydrolysis of the ester moiety—are stereoselective and have differential tissue distribution. nih.govacs.org For instance, Cathepsin A (CatA) and Carboxylesterase 1 (CES1) are key enzymes in this process, and their varying expression levels and stereopreference in different tissues (e.g., lung, liver) mean that one diastereomer may be more efficiently activated than the other in a specific target organ. nih.gov

These insights into the (Rₚ)-isomer provide key principles for the rational design of future stereoselective antiviral prodrugs:

Targeted Tissue Activation: By understanding the expression levels and stereochemical preferences of activating enzymes in target tissues (e.g., lung cells for a respiratory virus), prodrugs can be designed as single, preferred diastereomers. This could maximize the concentration of the active drug in the desired location while minimizing systemic exposure and potential off-target effects.

Overcoming Synthetic Challenges: The initial preference for the (Sₚ)-isomer was partly due to synthetic hurdles in isolating the pure (Rₚ)-isomer. researchgate.net The development of novel chemo-enzymatic strategies that allow for the facile and stereoselective synthesis of the (Rₚ)-isomer is crucial. nih.gov Such advancements remove synthetic limitations as a barrier to clinical development, allowing the choice of isomer to be based purely on pharmacological advantages. acs.org

The study of Remdesivir's (Rₚ)-isomer underscores that chirality in phosphoramidate prodrugs is not a trivial aspect but a fundamental factor that can be leveraged to create more effective and safer antiviral therapies. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are critical for characterizing the stereochemical purity of Remdesivir R-P isomer?

- Methodological Answer : Characterization requires a combination of 1H/13C-NMR for structural elucidation, HPLC with chiral stationary phases to resolve stereoisomers, and mass spectrometry (MS) for molecular weight confirmation. Regulatory guidelines (e.g., ICH Q6A) emphasize orthogonal methods to validate isomer separation, such as comparing retention times against pharmacopeial standards .

Q. How do regulatory guidelines (e.g., USP, EP) ensure quality control of this compound in drug development?

- Methodological Answer : Compliance involves traceability to certified reference standards , validation of impurity profiles (e.g., residual solvents, related substances), and stability studies under ICH Q1A conditions (25°C/60% RH). Analytical method validation (ICH Q2) must demonstrate specificity for the R-P isomer against S-isomers and process-related degradants .

Q. What chromatographic methods differentiate this compound from its S-isomer?

- Methodological Answer : Reverse-phase (RP) HPLC with polar-embedded columns (e.g., C18 with hydroxyl groups) and mobile phases containing ion-pairing agents (e.g., trifluoroacetic acid) improve resolution. Advanced methods use chiral chromatography with cellulose-based columns (e.g., Chiralpak IC) to baseline-separate diastereomers .

Advanced Research Questions

Q. What synthetic challenges arise in isolating this compound during large-scale production?

- Methodological Answer : The phosphoramidate coupling step generates a 1:1 mixture of R-P and S-isomers. Diastereomeric crystallization with chiral resolving agents (e.g., L-tartaric acid) or enzymatic resolution (lipases for ester hydrolysis) are employed. Gilead’s patented method uses Turbo Grignard reagents (i-PrMgCl·LiCl) to enhance stereoselectivity .

Q. How can conflicting clinical trial data on Remdesivir’s efficacy be reconciled in systematic reviews?

- Methodological Answer : Apply PRISMA guidelines to assess heterogeneity:

- Stratify studies by disease severity (e.g., WHO Ordinal Scale ≥5 vs. <5).

- Adjust for concomitant therapies (e.g., corticosteroids, monoclonal antibodies).

- Use meta-regression to explore covariates like viral load kinetics .

Q. What advanced spectroscopic techniques resolve dynamic interconversion of Remdesivir isomers under stress conditions?

- Methodological Answer : Gas chromatography–Fourier transform infrared (GC-FTIR) with multivariate curve resolution identifies isomer-specific spectral fingerprints. Dynamic nuclear polarization (DNP) NMR enhances sensitivity for tracking isomerization kinetics in real-time under thermal stress (40–60°C) .

Q. How do stability-indicating assays (SIAs) validate this compound integrity in formulation matrices?

- Methodological Answer : Forced degradation studies (acid/alkali hydrolysis, oxidation with H2O2, photolysis per ICH Q1B) are analyzed via UHPLC-MS/MS to quantify degradation products. SIAs must achieve resolution ≥2.0 between the R-P isomer and major degradants (e.g., GS-441524 metabolite) .

Methodological Considerations for Data Contradictions

- Clinical Data : Address discrepancies (e.g., ACTT-1 vs. SOLIDARITY trials) by evaluating trial design (open-label vs. double-blind), endpoint definitions (e.g., time to recovery vs. mortality), and baseline patient characteristics (e.g., renal/hepatic impairment) .

- Preclinical Models : Cross-validate findings using human airway epithelial (HAE) cell cultures and transgenic mouse models expressing ACE2 receptors to reconcile in vitro-in vivo disparities in antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.